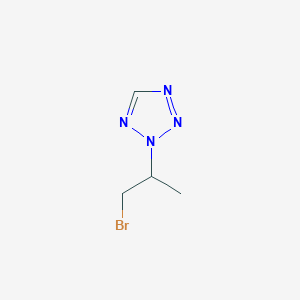
2-(1-bromopropan-2-yl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-bromopropan-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring substituted with a 1-bromopropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromopropan-2-yl)-2H-tetrazole typically involves the reaction of 1-bromopropan-2-ylamine with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-bromopropan-2-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products include 2-(1-hydroxypropan-2-yl)-2H-tetrazole, 2-(1-aminopropan-2-yl)-2H-tetrazole, and 2-(1-thiopropan-2-yl)-2H-tetrazole.
Oxidation Reactions: Products include various oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(1-bromopropan-2-yl)-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-bromopropan-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the tetrazole ring can engage in various chemical transformations. These interactions can affect biological pathways and molecular targets, leading to potential bioactivity.
Comparación Con Compuestos Similares
- 2-(1-chloropropan-2-yl)-2H-tetrazole
- 2-(1-iodopropan-2-yl)-2H-tetrazole
- 2-(1-fluoropropan-2-yl)-2H-tetrazole
Comparison: 2-(1-bromopropan-2-yl)-2H-tetrazole is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that may not be as readily achievable with other halogens. The tetrazole ring also provides a versatile platform for further chemical modifications, making this compound valuable in various research and industrial applications.
Propiedades
Número CAS |
189025-09-0 |
|---|---|
Fórmula molecular |
C4H7BrN4 |
Peso molecular |
191.03 g/mol |
Nombre IUPAC |
2-(1-bromopropan-2-yl)tetrazole |
InChI |
InChI=1S/C4H7BrN4/c1-4(2-5)9-7-3-6-8-9/h3-4H,2H2,1H3 |
Clave InChI |
AROWRUDDYMCNPY-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)N1N=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
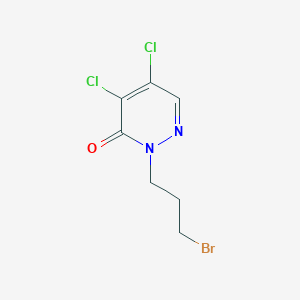


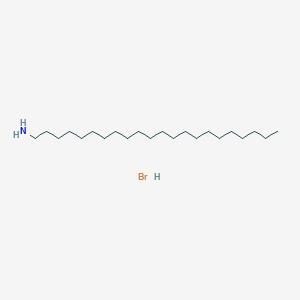
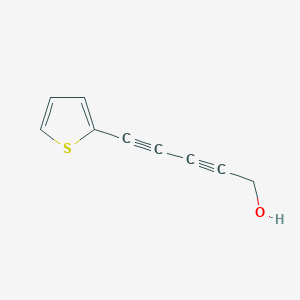
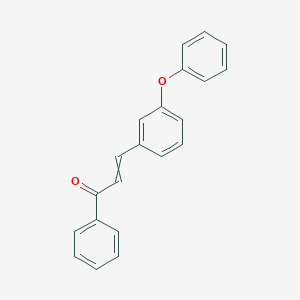

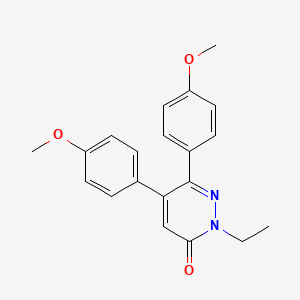
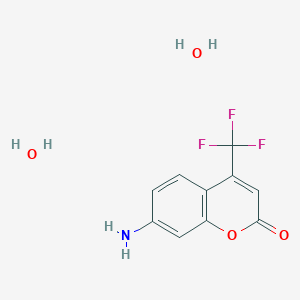
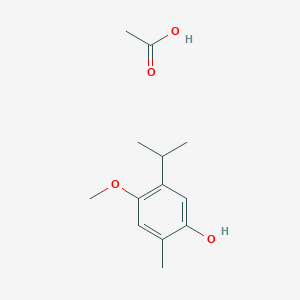
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
